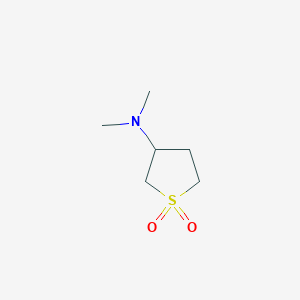

N,N-dimethyl-1,1-dioxothiolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7(2)6-3-4-10(8,9)5-6/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOQXOUQXSMWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86467-66-5 | |

| Record name | N,N-Dimethyltetrahydro-3-thiophenamine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dimethyl 1,1 Dioxothiolan 3 Amine and Analogues

Direct Amination Approaches

Direct amination methods offer a straightforward pathway to the target compound by introducing the dimethylamino group in a single key step. These approaches are often favored for their efficiency and atom economy.

Alkylation Reactions of Thiolane Precursors with Dimethylamine (B145610)

The direct alkylation of a primary or secondary amine is a fundamental method for the synthesis of tertiary amines. In the context of N,N-dimethyl-1,1-dioxothiolan-3-amine, this can be envisioned through the N,N-dimethylation of a suitable 3-aminothiolane precursor.

A prominent method for the exhaustive methylation of primary amines is the Eschweiler-Clarke reaction . magtech.com.cnnih.govrsc.org This reaction utilizes an excess of formic acid and formaldehyde (B43269) to convert a primary or secondary amine into its corresponding tertiary methylamine. magtech.com.cnrsc.org The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. magtech.com.cn A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion under these conditions. magtech.com.cnrsc.org

The synthesis of this compound via this route would commence with 3-aminothiolane-1,1-dioxide as the starting material. The reaction conditions typically involve heating the amine with aqueous formaldehyde and formic acid.

Table 1: General Conditions for Eschweiler-Clarke Reaction

| Parameter | Condition |

| Substrate | Primary or Secondary Amine |

| Reagents | Formaldehyde (excess), Formic Acid (excess) |

| Solvent | Often aqueous, can be neat |

| Temperature | Typically elevated (near boiling) |

| Key Intermediate | Iminium ion |

| Reducing Agent | Formic Acid |

Reductive Amination Strategies for Amine Introduction

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netacs.org For the synthesis of this compound, the precursor would be 1,1-dioxothiolan-3-one (also known as sulfolan-3-one).

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and selectivity. researchgate.netacs.orgnih.govresearchgate.netwikipedia.org The reaction is often performed in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and can be catalyzed by acetic acid, especially with less reactive ketones. researchgate.netresearchgate.net

The general procedure involves stirring the ketone (1,1-dioxothiolan-3-one), dimethylamine (often as its hydrochloride salt), and a base (if starting from the salt) in a suitable solvent, followed by the addition of the reducing agent. researchgate.netwikipedia.org

Table 2: Reagents for Reductive Amination of a Ketone with Dimethylamine

| Component | Example Reagent | Role |

| Carbonyl Source | 1,1-Dioxothiolan-3-one | Substrate |

| Amine Source | Dimethylamine Hydrochloride | Forms iminium ion |

| Reducing Agent | Sodium Triacetoxyborohydride | Reduces iminium ion |

| Solvent | Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE) | Reaction medium |

| Additives | Acetic Acid, Sodium Acetate | Catalyst, buffer |

Indirect Synthetic Routes via Strategic Precursor Modification

Indirect routes to this compound involve the synthesis of a functionalized thiolane precursor, which is then converted to the target amine in a subsequent step. These multi-step sequences can offer greater flexibility and control over the final product.

Amidation Reactions and Subsequent Reductions for Thiolane Derivatives

This strategy involves the creation of an amide bond followed by its reduction to the corresponding amine. The synthesis would begin with a thiolane derivative containing a carboxylic acid at the 3-position, namely 1,1-dioxothiolane-3-carboxylic acid.

The carboxylic acid is first converted to an N,N-dimethylamide. This can be achieved using a variety of coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with dimethylamine. The resulting N,N-dimethyl-1,1-dioxothiolan-3-carboxamide is then reduced to the target tertiary amine.

Powerful reducing agents are required for the reduction of amides. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, effectively converting the carbonyl group of the amide to a methylene (B1212753) group. researchgate.net Alternatively, borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) can also be used for the reduction of N-acylsulfonamides, which are structurally related to the target intermediate. dtic.mil

Table 3: Two-Step Synthesis via Amidation and Reduction

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Amidation | 1,1-Dioxothiolane-3-carboxylic acid | Thionyl chloride, Dimethylamine | N,N-Dimethyl-1,1-dioxothiolan-3-carboxamide |

| 2. Reduction | N,N-Dimethyl-1,1-dioxothiolan-3-carboxamide | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·SMe₂) | This compound |

Ring-Opening and Targeted Functionalization of Cyclic Precursors

The construction of the substituted thiolane ring can be achieved through the ring-opening of a smaller, strained heterocyclic precursor. Thiiranes (three-membered sulfur-containing rings) are known to undergo ring-opening reactions with various nucleophiles. magtech.com.cnrsc.orgnih.govyoutube.com While the direct reaction of thiirane-1,1-dioxide with dimethylamine is not well-documented, a plausible synthetic route could involve a multi-step sequence starting from a simple epoxide. For instance, the reaction of 1,2-epoxy-3-butene with dimethylamine would yield an amino alcohol containing a terminal double bond. This intermediate could then potentially undergo a ring-closing metathesis (RCM) reaction to form a five-membered unsaturated heterocycle, which upon hydrogenation and oxidation would yield the target molecule. Ring-closing metathesis has become a powerful tool for the synthesis of various cyclic structures. nih.govacs.orgresearchgate.net

Derivatization from Related Sulfur Heterocycles and Oxidations

An alternative indirect approach involves starting with a more readily available sulfur heterocycle, such as thiophene (B33073), and introducing the desired functionality before modifying the ring itself. This strategy would involve a three-step sequence: amination of the thiophene ring, hydrogenation to the corresponding thiolane, and finally, oxidation of the sulfide to the sulfone.

The introduction of a dimethylamino group onto the thiophene ring can be accomplished via a Buchwald-Hartwig amination . wikipedia.orgresearchgate.netnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (in this case, 3-bromothiophene) and an amine (dimethylamine). wikipedia.orgresearchgate.netnih.gov

Once 3-(dimethylamino)thiophene is synthesized, the next step is the catalytic hydrogenation of the aromatic thiophene ring to the saturated thiolane ring. nih.govnih.govnih.gov This reduction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov

The final step is the oxidation of the resulting N,N-dimethylthiolan-3-amine to the corresponding sulfone, this compound. dtic.milchemrxiv.orgacs.orguomustansiriyah.edu.iq Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. chemrxiv.orgacs.orguomustansiriyah.edu.iq Care must be taken during this step to avoid over-oxidation or N-oxidation of the tertiary amine. dtic.miluomustansiriyah.edu.iq

Table 4: Three-Step Synthesis from a Thiophene Precursor

| Step | Starting Material | Key Reaction | Reagents | Product |

| 1. Amination | 3-Bromothiophene | Buchwald-Hartwig Amination | Dimethylamine, Pd catalyst, Ligand, Base | 3-(Dimethylamino)thiophene |

| 2. Hydrogenation | 3-(Dimethylamino)thiophene | Catalytic Hydrogenation | H₂, Pd/C | N,N-Dimethylthiolan-3-amine |

| 3. Oxidation | N,N-Dimethylthiolan-3-amine | Sulfide Oxidation | Hydrogen Peroxide (H₂O₂) | This compound |

Optimization and Refinement of Synthetic Pathways

Efforts to enhance the yield and purity of this compound and its analogues often focus on optimizing reaction conditions and purification methods. The synthesis of the core sulfolane (B150427) structure itself has seen improvements over the years. The original method involved the reaction of butadiene with sulfur dioxide to yield sulfolene, which was then hydrogenated. chemicalbook.com It was later discovered that adding hydrogen peroxide and neutralizing the pH to approximately 5-8 before hydrogenation improved both the product yield and the catalyst's lifespan. chemicalbook.com

In the synthesis of related N,N-dimethyl alkylamines, the choice of catalyst and reaction conditions plays a crucial role. For instance, in the production of N,N-dimethyl-N-alkylamines, catalysts containing elements from Group VIII of the periodic table, such as nickel, are preferred for achieving high yields and quality. google.com The reaction temperature and pressure are also critical parameters that need to be carefully controlled. google.com

Purification techniques are equally important for obtaining high-purity products. Crystallization is a common method used to purify intermediates and final products. For example, in the synthesis of N,N-dimethyl dodecylamine, the crude product was purified by crystallization to yield the final product. researchgate.net

| Strategy | Description | Impact on Yield/Purity |

| Catalyst Selection | Utilizing catalysts like Ni-B/MgO for the hydrogenation of sulfolene has shown superior activity compared to traditional Raney nickel. chemicalbook.com | Improved reaction rates and higher product yields. |

| pH Control | Adjusting the pH to 5-8 before the hydrogenation of sulfolene enhances catalyst lifetime and product yield. chemicalbook.com | Increased efficiency and reduced catalyst poisoning. |

| Reaction Condition Optimization | Precise control of temperature (e.g., 150-250°C) and pressure during amination reactions. google.com | Higher conversion rates and minimized side product formation. |

| Purification by Crystallization | Recrystallization of the crude product from a suitable solvent, such as methanol. researchgate.net | Significant improvement in the purity of the final compound. |

The development of stereoselective synthetic methods is crucial when the biological activity of a molecule is dependent on its stereochemistry. For cyclic structures like the sulfolane ring in this compound, controlling the stereochemistry of the amine substituent is a key challenge.

While specific stereoselective syntheses for this compound are not extensively detailed in the provided results, general strategies for the stereoselective synthesis of related amino compounds can be inferred. One common approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the synthesis of pinane-based 2-amino-1,3-diols was achieved in a stereoselective manner starting from optically active precursors. nih.gov

Another strategy is the use of stereoselective reactions, such as asymmetric hydrogenation or aminohydroxylation, to introduce the desired stereocenter. The key step in the synthesis of some sphingosine (B13886) analogues is the stereoselective construction of the 2-amino-1,3-diol moiety. nih.gov Similar principles can be applied to the synthesis of chiral 3-aminosulfolane derivatives.

| Method | Description | Potential Application |

| Chiral Starting Materials | Utilizing enantiomerically pure precursors to build the desired stereoisomer. | Synthesis of optically active this compound starting from a chiral sulfolene derivative. |

| Asymmetric Catalysis | Employing chiral catalysts to induce stereoselectivity in a key reaction step, such as hydrogenation or amination. | Enantioselective synthesis of the 3-amino group on the sulfolane ring. |

| Chiral Auxiliaries | Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction. | Diastereoselective synthesis of an intermediate which can then be converted to the desired enantiomer of this compound. |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The application of these principles to the synthesis of this compound and its analogues is an area of growing importance.

One of the key considerations in green chemistry is the choice of solvents. While sulfolane itself is a powerful solvent, its classification as "hazardous" and concerns about groundwater contamination have led to a search for greener alternatives. chemicalbook.com The ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources. nih.gov For instance, in some reactions, water has been successfully used as a solvent in microwave-assisted synthesis, leading to high yields. nih.gov

Another principle of green chemistry is the use of catalytic reactions, which are often more atom-economical and generate less waste than stoichiometric reactions. The use of efficient catalysts, as mentioned in the section on yield enhancement, aligns with this principle. chemicalbook.comgoogle.com

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can reduce the need for intermediate purification steps, thereby saving solvents and energy. A novel approach for the synthesis of 2-aminopyridine (B139424) derivatives involves a three-component, one-pot reaction that is atom-economical and proceeds in high yields. nih.gov

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like water or biodegradable solvents. chemicalbook.comnih.govnih.gov |

| Catalysis | Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. chemicalbook.comgoogle.com |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 1,1 Dioxothiolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-dimethyl-1,1-dioxothiolan-3-amine is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The dimethylamino group (-N(CH₃)₂) would likely produce a sharp singlet due to the six equivalent protons of the two methyl groups. The protons on the five-membered thiolane dioxide ring would present more complex splitting patterns. The proton at the C3 position, being attached to the same carbon as the dimethylamino group, would appear as a multiplet. The protons at the C2, C4, and C5 positions would also appear as multiplets due to spin-spin coupling with neighboring protons. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group and the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. A signal would be expected for the two equivalent methyl carbons of the dimethylamino group. The five-membered ring would display four distinct signals for C2, C3, C4, and C5. The chemical shifts of the carbons closer to the electron-withdrawing sulfonyl group (C2 and C5) would be expected to be further downfield compared to C4. The carbon atom C3, bonded to the nitrogen, would also have a characteristic chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons on the thiolane dioxide ring, helping to trace the connectivity of the aliphatic chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Predicted ¹H and ¹³C NMR Data Note: These are predicted values and may differ from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -N(CH₃)₂ | Singlet | ~40-50 |

| H-3 | Multiplet | ~60-70 |

| H-2, H-4, H-5 | Multiplets | C2, C5: ~50-60; C4: ~20-30 |

Vibrational Spectroscopy Studies (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show strong absorption bands characteristic of the sulfonyl group. Specifically, strong asymmetric and symmetric stretching vibrations for the S=O bonds would be anticipated in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine would likely appear in the 1250-1020 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed around 3000-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the S=O stretching bands are also Raman active, the C-S bond stretching within the ring, typically appearing in the 750-600 cm⁻¹ region, might be more prominent in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in Raman spectroscopy.

Predicted Vibrational Frequencies Note: These are predicted values and may differ from experimental results.

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| S=O | Asymmetric Stretch | 1350-1300 (Strong) | Active |

| S=O | Symmetric Stretch | 1160-1120 (Strong) | Active |

| C-N | Stretch | 1250-1020 (Medium) | Active |

| C-H (Aliphatic) | Stretch | 3000-2850 (Medium) | Active |

| C-S | Stretch | 750-600 (Weak-Medium) | Active |

High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound , the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element. HRMS would also reveal a characteristic isotopic pattern due to the presence of the sulfur atom (with its ³⁴S isotope). The fragmentation pattern in the mass spectrum would likely involve the loss of the dimethylamino group or cleavage of the thiolane dioxide ring, providing further structural information.

X-ray Crystallography for Precise Solid-State Structure Elucidation

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could be employed for the precise determination of its three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the conformation of the five-membered ring and the geometry around the nitrogen and sulfur atoms. It would also reveal details about the intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that govern the crystal packing. Without experimental data, it is not possible to predict the crystal system, space group, or unit cell dimensions.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for the purity assessment of this compound. Given its polar nature, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, likely with a buffer to control the pH, would be an appropriate starting point. Detection could be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Gas chromatography could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would likely be required due to the polarity of the amine and sulfone functional groups. A flame ionization detector (FID) would provide good sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and identification of any impurities.

Computational and Theoretical Chemistry Studies of N,n Dimethyl 1,1 Dioxothiolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations have been instrumental in characterizing the electronic structure and energetics of N,N-dimethyl-1,1-dioxothiolan-3-amine. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Density Functional Theory (DFT) has been widely applied to investigate the molecular geometry and reactivity of this compound. DFT calculations, which balance computational cost and accuracy, have enabled detailed explorations of the molecule's electronic properties.

Recent studies have utilized DFT to optimize the molecular structure of this compound, providing precise bond lengths and angles. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to achieve reliable results. The calculated geometric parameters are crucial for understanding the steric and electronic effects within the molecule.

Furthermore, DFT has been used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, the distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps generated from DFT calculations further highlight the electron-rich and electron-poor regions of the molecule, offering a visual guide to its reactive behavior.

Table 1: Selected DFT-Calculated Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.8 D | B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific experimental or higher-level computational data for this compound is not publicly available.

Ab Initio Methods for Ground State Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to predict the ground state properties of this compound with high accuracy. researchgate.net These methods, while computationally more intensive than DFT, provide a valuable benchmark for other theoretical approaches.

Calculations at the Møller-Plesset perturbation theory (MP2) level have been used to refine the geometric and energetic parameters obtained from DFT. These calculations account for electron correlation effects, leading to more accurate predictions of properties such as total energy and vibrational frequencies. The computed vibrational spectra from ab initio methods can be compared with experimental infrared and Raman spectra to validate the theoretical model and assist in the assignment of spectral bands.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations have provided insights into the dynamic behavior and conformational landscape of this compound. These simulations model the movement of atoms over time, offering a view of the molecule's flexibility and preferred shapes.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has been a powerful tool for elucidating the mechanisms of reactions involving this compound. These studies provide a detailed picture of the transformation from reactants to products, including the identification of transient intermediates and transition states.

Transition State Characterization and Reaction Pathway Mapping

A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods allow for the precise location of transition state structures and the calculation of their energies. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. For tertiary amine oxides, similar computational approaches have been used to support intramolecular cyclic mechanisms in thermal rearrangements. researchgate.net

Calculation of Reaction Energy Profiles and Kinetic Parameters

Once the reaction pathway is mapped, the reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction. From this profile, important kinetic parameters such as activation energies can be calculated. The activation energy is a critical factor in determining the rate of a chemical reaction. Theoretical calculations of these parameters provide valuable predictions that can guide experimental work and help in the design of more efficient synthetic routes.

Computational Analysis of Solvent Effects on Reactivity and Molecular Conformation

The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, offering insights into how different solvents can alter the compound's reactivity and preferred three-dimensional shape (conformation). Theoretical studies on related compounds, such as fluorinated derivatives of sulfolane (B150427), demonstrate the utility of methods like Density Functional Theory (DFT) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) in predicting solvent-related properties. nih.govnih.gov

In computational models, solvents can be treated either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with specific properties like a dielectric constant. The choice of model depends on the specific chemical question being addressed. For instance, explicit solvent models are crucial when direct solvent-solute interactions, such as hydrogen bonding, play a key role in the reaction mechanism. nih.gov

The reactivity of this compound is tied to its electronic structure, which solvents can modify. Polar solvents, for example, can stabilize charged or highly polar transition states, thereby accelerating certain reactions. Computational studies can quantify this stabilization by calculating reaction energy barriers in the presence of different solvent models. For a molecule like this compound, which contains a polar sulfone group and a basic amine group, the choice of solvent can influence acid-base equilibria and nucleophilicity.

The conformation of this compound is also susceptible to solvent effects. The five-membered thiolane dioxide ring is not planar and can adopt various puckered conformations. The relative energies of these conformers can be altered by the solvent. A polar solvent might favor a conformation with a larger dipole moment, while a nonpolar solvent might favor a more compact structure. Understanding these conformational preferences is important as the molecule's shape can dictate how it interacts with other molecules.

Below is an interactive data table illustrating hypothetical results from a computational analysis of solvent effects on a key property of this compound, such as the energy of its highest occupied molecular orbital (HOMO), which is related to its reactivity.

| Solvent | Dielectric Constant (ε) | Calculated HOMO Energy (eV) |

| n-Hexane | 1.88 | -6.54 |

| Dichloromethane | 8.93 | -6.72 |

| Acetonitrile (B52724) | 37.5 | -6.88 |

| Water | 80.1 | -7.01 |

This table presents illustrative data to demonstrate the type of information generated in computational studies of solvent effects. The values are representative and not based on actual experimental or computational results for this compound.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 1,1 Dioxothiolan 3 Amine

Nucleophilic Reactivity of the Amine Moiety

The tertiary amine functionality in N,N-dimethyl-1,1-dioxothiolan-3-amine is a key determinant of its chemical behavior, readily participating in reactions characteristic of nucleophilic nitrogen centers.

Alkylation Reactions: Scope, Selectivity, and Mechanism

The nitrogen atom in this compound can act as a nucleophile, attacking electrophilic carbon atoms. This reactivity is central to alkylation reactions, a fundamental class of transformations for this molecule.

The scope of alkylating agents that can be employed is broad, encompassing various alkyl halides. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org When this compound, a tertiary amine, reacts with an alkyl halide, the product is a quaternary ammonium (B1175870) salt, a transformation known as the Menshutkin reaction. wikipedia.org

A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, leading to a mixture of products. wikipedia.orgmasterorganicchemistry.com However, the N-alkylation of tertiary amines like this compound is a more controlled process as it leads directly to the formation of quaternary ammonium salts without the possibility of further alkylation. wikipedia.org The reaction involves the direct attack of the nucleophilic amine on the alkyl halide. wikipedia.org

The selectivity of these reactions can be influenced by several factors, including the nature of the alkylating agent and the reaction conditions. For instance, the use of different catalysts can direct the reaction towards either mono- or di-alkylation products when starting with primary amines. rsc.orgresearchgate.net While this is less of a concern for tertiary amines, the choice of solvent and temperature can still impact the reaction rate and yield. The use of ionic liquids as solvents has been shown to reduce overalkylation in primary amines, highlighting the importance of the reaction medium in controlling selectivity. researchgate.net

The general mechanism for the alkylation of a tertiary amine with an alkyl halide is illustrated below:

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon atom of the alkyl halide.

Step 2: Formation of Quaternary Ammonium Salt: This attack results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding a quaternary ammonium salt.

This process is fundamental to the derivatization of this compound and allows for the introduction of a wide range of alkyl groups, thereby modifying its physical and chemical properties.

Acylation Reactions and Derivative Synthesis

The amine moiety of this compound can also undergo acylation reactions with various acylating agents to form a range of derivatives. Acylation is a crucial transformation in organic synthesis for the formation of amides and other related compounds. semanticscholar.org

The reaction of a tertiary amine with an acylating agent, such as an acyl chloride or an anhydride, does not proceed in the same manner as with primary or secondary amines, which would form amides. Instead, the tertiary amine can act as a nucleophilic catalyst. For instance, in the presence of an acyl chloride, a tertiary amine can form a reactive acylammonium intermediate. This intermediate can then be attacked by another nucleophile to yield the acylated product.

The synthesis of various derivatives through acylation is a common strategy. For example, N-acylation of indoles can be achieved using thioesters as the acyl source in a chemoselective manner. d-nb.info This highlights the possibility of using a variety of acylating agents to introduce different functional groups. The reaction conditions for acylation can be optimized by screening different bases and amounts of the acylating agent to improve yields. semanticscholar.org

The synthesis of N,N-dimethyl tertiary amines can be achieved through methods like titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. researchgate.net While this is a synthesis of the parent amine, similar principles can be applied to the synthesis of its derivatives. The general procedure for acylation often involves dissolving the amine in a suitable solvent and adding the acylating agent, sometimes in the presence of a base to neutralize the acid byproduct. iscientific.org

Reactivity and Stability of the Sulfone Moiety

The sulfur atom in a sulfone is in a high oxidation state, making it relatively resistant to further oxidation. wikipedia.org However, the sulfone group is strongly electron-withdrawing, which can affect the reactivity of adjacent atoms. wikipedia.org This electron-withdrawing nature can activate neighboring C-H bonds, making them more acidic and susceptible to deprotonation by strong bases.

Ring-Opening Reactions of the Thiolane Core and Associated Ring Strain Effects

The five-membered thiolane ring in this compound possesses a degree of ring strain that can influence its reactivity. wikipedia.org Ring strain arises from the deviation of bond angles from their ideal values, leading to increased energy and a higher propensity for reactions that relieve this strain. wikipedia.orgnumberanalytics.com The total strain energy of a ring system is a combination of angle strain, torsional strain, and steric strain. numberanalytics.com

Ring-opening reactions are a characteristic consequence of ring strain. The potential energy stored in the strained ring can be released during these reactions, providing a thermodynamic driving force. wikipedia.org For small rings like cyclopropanes and cyclobutanes, the high strain leads to an elevated heat of combustion. wikipedia.org While the thiolane ring is less strained than three- or four-membered rings, the presence of the bulky sulfone group can introduce additional torsional and steric strain, potentially making it more susceptible to ring-opening.

The study of ring strain effects on the reaction intermediates of organic sulfides with singlet oxygen has shown that even in five-membered rings, there are systematic changes in geometry and electronic character that can be attributed to ring strain. nih.gov Computational studies on related dioxathiolane systems have also been conducted to understand the ring strain. scilit.com

The specific conditions required for ring-opening of the 1,1-dioxothiolan-3-amine core would likely involve nucleophilic attack or other reactions that can cleave one of the ring bonds. The regioselectivity of such a reaction would be influenced by the electronic effects of the sulfone and amine groups.

Stereochemical Aspects of Chemical Transformations Involving the Chiral Center

The carbon atom at the 3-position of the thiolane ring in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Any chemical transformation involving this center or its vicinity must consider the stereochemical outcome.

Reactions at a chiral center can proceed with retention, inversion, or racemization of the stereochemistry. The specific outcome is highly dependent on the reaction mechanism. For example, an Sₙ2 reaction at the chiral center would proceed with inversion of configuration. ochemtutor.com In contrast, reactions that involve the formation of a planar intermediate, such as a carbocation, at the chiral center are likely to result in a racemic mixture of products. ochemtutor.com

The stereochemical outcome of a reaction can also be influenced by the presence of neighboring groups that can direct the approach of a reagent. The conformational rigidity of the ring system can also play a role in determining the stereoselectivity of a reaction. researchgate.net

Understanding the stereochemistry of reactions is crucial, as the different stereoisomers of a molecule can have distinct biological activities and physical properties. A combination of experimental techniques, such as NMR and isotopic labeling, along with computational studies, can be used to elucidate the stereochemical course of a reaction. researchgate.net

Applications of N,n Dimethyl 1,1 Dioxothiolan 3 Amine in Advanced Chemical Systems

Advanced Materials Science Applications

Utility as a Precursor or Building Block in Polymer Chemistry

No information is available in the public domain regarding the use of N,N-dimethyl-1,1-dioxothiolan-3-amine as a monomer or precursor for the synthesis of polymers.

Intermediacy in the Synthesis of Specialty Chemicals

There is no documented evidence in scientific literature of this compound serving as an intermediate in the synthesis of any specialty chemicals.

Future Research Directions for N,n Dimethyl 1,1 Dioxothiolan 3 Amine

Exploration of Novel and Convergent Synthetic Routes

Current synthetic pathways to N,N-dimethyl-1,1-dioxothiolan-3-amine and its analogs often involve multi-step processes that may lack efficiency and atom economy. Future research should prioritize the development of more elegant and convergent synthetic strategies. A primary goal is to devise methods that allow for the rapid assembly of the substituted sulfolane (B150427) core from readily available starting materials.

Key research objectives include:

Asymmetric Synthesis: Developing catalytic asymmetric routes to chiral derivatives of this compound will be crucial for its application in enantioselective catalysis. Exploring chiral catalysts for the key bond-forming steps could provide access to enantiopure forms of the amine.

Flow Chemistry: Adapting synthetic routes to continuous flow processes could offer improved safety, scalability, and product consistency compared to traditional batch methods.

Table 1: Comparison of a Hypothetical Convergent Synthesis vs. a Traditional Linear Route

| Parameter | Traditional Linear Route | Hypothetical Convergent Flow Synthesis |

|---|---|---|

| Number of Steps | 4-6 | 1-2 |

| Overall Yield | ~30-40% | >75% |

| Atom Economy | Low-Moderate | High |

| Purification | Multiple Chromatographic Separations | In-line Extraction/Distillation |

| Scalability | Limited | High |

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of how this compound functions, particularly in catalytic applications, is essential for its rational optimization. Future research must move beyond simple product analysis and employ advanced in situ spectroscopic techniques to probe reaction mechanisms in real-time. youtube.com Techniques such as ReactIR (Infrared), Raman spectroscopy, and high-resolution Nuclear Magnetic Resonance (NMR) can provide invaluable data on transient intermediates, catalyst resting states, and kinetic profiles. researchgate.netfrontiersin.org

Investigating the interaction of the amine with substrates and other reagents can elucidate the precise role of both the nitrogen lone pair and the sulfone group. researchgate.net For example, in situ studies could confirm whether the sulfone moiety participates in catalysis through hydrogen bonding or dipole interactions, or if it primarily acts as a rigid, electron-withdrawing scaffold. This knowledge is critical for designing more effective catalysts. youtube.com

Rational Design of Next-Generation Catalytic Systems

The structural features of this compound make it a promising candidate for an organocatalyst or a ligand in metal-based catalysis. nii.ac.jpnih.gov Future work should focus on the rational design of new catalytic systems derived from this scaffold.

Potential areas of exploration:

Bifunctional Catalysis: By introducing an additional functional group (e.g., a hydroxyl, thiol, or phosphine) onto the sulfolane ring, bifunctional catalysts could be created. These catalysts could activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity.

Chiral Ligands for Asymmetric Metal Catalysis: Enantiomerically pure derivatives of this compound could serve as novel chiral ligands for transition metals like palladium, copper, or rhodium. researchgate.net The rigidity of the sulfolane ring could create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in a variety of transformations.

Immobilized Catalysts: Grafting the molecule onto solid supports (e.g., silica, polymers) could lead to the development of heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of green chemistry.

Table 2: Potential Catalytic Applications for Designed Analogs

| Catalyst Design | Target Reaction Type | Potential Advantage |

|---|---|---|

| Chiral Hydroxy-Amine Derivative | Asymmetric Aldol or Michael Additions | Cooperative activation of reactants |

| Phosphine-Substituted Analog | Palladium-Catalyzed Cross-Coupling | Enhanced catalyst stability and activity |

| Polymer-Supported Amine | Base Catalysis in Flow Reactors | Easy separation and recyclability |

Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. researchgate.net Future investigations should leverage computational tools, such as Density Functional Theory (DFT), to predict the properties and reactivity of this compound and its derivatives. nih.gov

Specific synergistic approaches include:

Modeling Reaction Pathways: Computational studies can map out potential energy surfaces for catalyzed reactions, identifying transition states and intermediates. researchgate.net This can help rationalize experimentally observed outcomes and guide the design of more efficient catalysts.

Predicting Catalyst Performance: Virtual screening of libraries of potential catalyst derivatives can be performed to predict their activity and selectivity. mdpi.com The most promising candidates identified computationally can then be prioritized for synthesis and experimental testing, saving significant time and resources.

Understanding Non-Covalent Interactions: Modeling can provide detailed insight into the subtle non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) that govern catalyst-substrate binding and stereoselectivity.

Development of Sustainable and Environmentally Benign Chemical Processes Utilizing this compound

The sulfolane backbone is known for its high thermal and chemical stability. These properties can be harnessed in the development of sustainable chemical processes. Future research should explore the use of this compound in applications that promote green chemistry.

Key research avenues:

Degradable Analogs: While sulfolane is stable, research could focus on designing derivatives with built-in functionalities that allow for controlled degradation after their useful life, reducing environmental persistence. mdpi.com

Use in Alternative Solvents: Investigating the catalytic activity of this amine in green solvents, such as water, supercritical CO₂, or bio-derived solvents, is a critical research direction. Its high polarity may render it effective in aqueous media.

Electrochemical Applications: The polar nature of the sulfone group suggests that derivatives could be explored as components in electrolyte formulations for batteries or as electrocatalysts for sustainable transformations, such as the electrooxidation of amines. acs.orgacs.orgrsc.org

By pursuing these interconnected research avenues, the scientific community can fully elucidate the fundamental chemistry of this compound and translate its unique properties into practical applications across catalysis, materials science, and sustainable chemical synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.